molecular formula C7H9N5S B2617014 N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 2361645-48-7

N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine

Cat. No.: B2617014
CAS No.: 2361645-48-7
M. Wt: 195.24
InChI Key: AVXXHLHBRIGHEY-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is a heterocyclic compound that contains both thiazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-d]pyrimidines .

Scientific Research Applications

N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and cell death in cancer cells . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N2,N2-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • IUPAC Name : N2,N2-dimethylthiazolo[4,5-d]pyrimidine-2,7-diamine
  • CAS Number : 2361645-48-7
  • Molecular Formula : C7H9N5S
  • Molecular Weight : 181.25 g/mol

Synthesis

The synthesis of thiazolo[4,5-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methods for similar compounds involving thiazole and pyrimidine rings.

Antimicrobial Activity

Research has shown that thiazolo[4,5-d]pyrimidine derivatives exhibit varying degrees of antimicrobial activity. A study evaluated several derivatives against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8eS. aureus< 50 µg/mL
8fE. coli< 100 µg/mL
8jP. aeruginosa> 100 µg/mL

These findings suggest that while some derivatives are effective against Gram-positive bacteria, their efficacy against Gram-negative strains is limited .

Immunomodulatory Effects

In a comparative study of nucleoside analogues including thiazolo[4,5-d]pyrimidines, it was found that certain compounds significantly enhanced murine immune functions. Notably, compounds structurally related to this compound exhibited notable immunoactivity when tested against known active agents like 8-bromoguanosine. The most active compound showed greater immunoactivity than other tested nucleosides in various assays .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A derivative of thiazolo[3,2-a]pyrimidine was shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
  • Neuropsychiatric Applications : Research indicates that thiazolo[4,5-d]pyrimidines may interfere with corticotropin-releasing factor (CRF) receptor binding, which could be beneficial in managing stress-related disorders .

Properties

IUPAC Name

2-N,2-N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXXHLHBRIGHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=NC=NC(=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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